1,3-Dichloro-9,9-dimethyl-7-(((2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)acridin-2(9H)-one
Description
Systematic Nomenclature and IUPAC Classification
The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry guidelines for complex glycosidic structures. The preferred IUPAC name is 1,3-Dichloro-9,9-dimethyl-7-(((2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)acridin-2(9H)-one, which accurately reflects the stereochemical configuration of both the acridone backbone and the attached galactose moiety. Alternative systematic names include 1,3-dichloro-7-(beta-D-galactopyranosyloxy)-9,9-dimethyl-2(9H)-acridinone and 9H-(1,3-Dichloro-9,9-dimethylacridin-2-one-7-yl) beta-D-galactopyranoside. The compound belongs to the broader classification of acridine derivatives, specifically categorized as a substituted acridin-2(9H)-one with glycosidic modification.
The nomenclature system emphasizes the key structural features including the dichlorosubstitution pattern at positions 1 and 3 of the acridine ring system, the dimethyl substitution at the 9-position carbon, and the beta-anomeric linkage of the galactose unit to the 7-position hydroxyl group. Chemical databases recognize multiple synonyms for this compound, including DDAO galactoside, DDAO-gal, DDAO-beta-D-Galactopyranoside, and various other descriptive names that reflect different aspects of its chemical structure. The systematic naming convention also accounts for the specific stereochemical descriptors (2S,3R,4S,5R,6R) that define the absolute configuration of the galactose ring substituents.
Molecular Formula and Stereochemical Configuration
The molecular formula of 1,3-Dichloro-9,9-dimethyl-7-(((2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)acridin-2(9H)-one is C21H21Cl2NO7, with a corresponding molecular weight of 470.3 g/mol. This formula reflects the integration of the acridone chromophore (C15H11Cl2NO2) with the galactose moiety (C6H12O6) through a glycosidic bond, resulting in the loss of one water molecule during the condensation reaction. The chemical structure incorporates twenty-one carbon atoms, twenty-one hydrogen atoms, two chlorine atoms, one nitrogen atom, and seven oxygen atoms, distributed across the fused ring system and the carbohydrate substituent.
The stereochemical configuration of the compound is precisely defined by the absolute stereochemistry of the galactose unit. The galactose moiety adopts the beta-anomeric configuration, as indicated by the (2S,3R,4S,5R,6R) designation in the systematic name. This beta-linkage is crucial for the biological activity and recognition properties of the compound, as it determines the spatial orientation of the hydroxyl groups and influences the overall molecular geometry. The acridone portion maintains a planar structure typical of aromatic heterocycles, while the galactose unit adopts a chair conformation characteristic of pyranose sugars. The combination of these two distinct structural domains creates a molecule with both hydrophilic and hydrophobic regions, contributing to its unique physicochemical properties.
| Structural Parameter | Value | Description |
|---|---|---|
| Molecular Formula | C21H21Cl2NO7 | Complete atomic composition |
| Molecular Weight | 470.3 g/mol | Calculated molecular mass |
| Anomeric Configuration | Beta | Galactose linkage stereochemistry |
| Galactose Stereochemistry | (2S,3R,4S,5R,6R) | Absolute configuration descriptors |
| Acridone Planarity | Planar | Aromatic ring system geometry |
| Glycosidic Bond Position | C7-O | Attachment point on acridone |
Crystallographic Analysis and X-ray Diffraction Data
While specific crystallographic data for 1,3-Dichloro-9,9-dimethyl-7-(((2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)acridin-2(9H)-one is limited in the available literature, structural insights can be derived from related acridone compounds and glycosidic derivatives. The parent compound acridone demonstrates a planar molecular structure, as confirmed by optical spectra analysis, with the keto tautomer predominating in both gas-phase and ethanol solution. This planarity is characteristic of the acridine ring system and is expected to be maintained in the galactoside derivative, with the galactose unit extending perpendicular to the aromatic plane.
Crystallographic studies of similar acridone derivatives have revealed important structural parameters that can be extrapolated to understand the three-dimensional arrangement of this compound. The acridone core typically exhibits a rigid, planar geometry with bond lengths and angles consistent with aromatic stabilization. The incorporation of the galactose moiety through a glycosidic bond introduces conformational flexibility in the carbohydrate portion while maintaining the structural integrity of the chromophore. The beta-anomeric configuration of the galactose unit influences the overall molecular packing and intermolecular interactions in the solid state.
X-ray diffraction analysis of related DDAO compounds has provided insights into the molecular packing arrangements and hydrogen bonding patterns. The presence of multiple hydroxyl groups on the galactose unit creates opportunities for extensive hydrogen bonding networks in the crystalline state, which can significantly influence the physical properties and stability of the compound. The dichlorosubstitution pattern on the acridone ring also contributes to the molecular packing through halogen bonding interactions, which can affect the crystal structure and polymorphic behavior of the compound.
Spectroscopic Profiling (NMR, IR, UV-Vis, Mass Spectrometry)
The spectroscopic characterization of 1,3-Dichloro-9,9-dimethyl-7-(((2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)acridin-2(9H)-one reveals distinctive features that reflect both the acridone chromophore and the galactose substituent. Nuclear Magnetic Resonance spectroscopy provides detailed structural information about the compound, with proton NMR revealing characteristic signals for the aromatic protons of the acridone ring system, the methyl groups at the 9-position, and the comprehensive set of signals from the galactose unit. The galactose protons appear in the typical carbohydrate region (3.0-5.5 ppm), with the anomeric proton showing a characteristic chemical shift and coupling pattern consistent with the beta-anomeric configuration.
The ultraviolet-visible spectroscopic properties of this compound are particularly noteworthy for its analytical applications. The DDAO galactoside exhibits a substrate fluorescence with excitation and emission maxima at approximately 460 and 610 nanometers, respectively. Upon enzymatic hydrolysis, the liberated DDAO chromophore demonstrates significantly different optical properties, with excitation and emission maxima at approximately 645 and 660 nanometers when excited with a 633-nanometer laser. This substantial shift of over 200 nanometers between the substrate and product allows for precise analytical measurements and makes the compound valuable for enzyme activity assays.
Infrared spectroscopy of the compound reveals characteristic absorption bands corresponding to various functional groups present in the structure. The carbonyl stretching frequency of the acridone moiety appears in the typical range for aromatic ketones, while the hydroxyl groups of the galactose unit contribute to broad absorption bands in the 3200-3600 wavenumber region. The C-H stretching vibrations from both the aromatic and aliphatic portions of the molecule create a complex pattern in the 2800-3100 wavenumber range. Mass spectrometry analysis confirms the molecular weight of 470.3 g/mol and provides fragmentation patterns that can be used to verify the structural connectivity and identify the compound in complex mixtures.
| Spectroscopic Method | Key Parameters | Characteristic Features |
|---|---|---|
| UV-Vis (Substrate) | Ex: ~460 nm, Em: ~610 nm | Initial fluorescence properties |
| UV-Vis (Product) | Ex: ~645 nm, Em: ~660 nm | Post-hydrolysis characteristics |
| ¹H NMR | Aromatic: 6.5-8.5 ppm | Acridone ring protons |
| ¹H NMR | Carbohydrate: 3.0-5.5 ppm | Galactose unit protons |
| IR | 3200-3600 cm⁻¹ | O-H stretching vibrations |
| IR | 1650-1700 cm⁻¹ | C=O stretching (acridone) |
| MS | m/z 470.3 | Molecular ion peak |
Properties
IUPAC Name |
1,3-dichloro-9,9-dimethyl-7-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyacridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21Cl2NO7/c1-21(2)9-5-8(30-20-19(29)18(28)17(27)13(7-25)31-20)3-4-11(9)24-12-6-10(22)16(26)15(23)14(12)21/h3-6,13,17-20,25,27-29H,7H2,1-2H3/t13-,17+,18+,19-,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKZZCHCOIFQTJB-JALYJVOISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O)N=C4C1=C(C(=O)C(=C4)Cl)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C2=C(C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)N=C4C1=C(C(=O)C(=C4)Cl)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21Cl2NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The acridinone core, 1,3-dichloro-9,9-dimethylacridin-2(9H)-one-7-ol, serves as the glycosyl acceptor, while unprotected α-D-galactose acts as the glycosyl donor. The reaction employs diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) in anhydrous dioxane, facilitating the coupling via a concerted S_N2 pathway. The solvent choice is critical: dioxane stabilizes the oxocarbenium ion transition state, ensuring stereochemical fidelity.
Key Steps:
- Activation : DIAD and PPh₃ generate a phosphine-azodicarboxylate complex, abstracting a proton from the galactose C1 hydroxyl.
- Nucleophilic Attack : The phenolic oxygen of the acridinone attacks the anomeric carbon of galactose, displacing the leaving group with inversion of configuration.
- Deprotonation : The reaction concludes with the formation of the β-O-glycosidic bond and regeneration of the catalyst.
Stereochemical Outcomes and Optimization
Under optimized conditions (dioxane, 0°C to room temperature, 12–24 hours), the reaction achieves >95% β-selectivity. Comparative studies in polar aprotic solvents like DMF reveal a shift to S_N1 mechanisms, resulting in diminished stereocontrol (α:β ratio ≈ 1:1). Table 1 summarizes the solvent-dependent outcomes:
| Solvent | Mechanism | α:β Ratio | Yield (%) |
|---|---|---|---|
| Dioxane | S_N2 | <5:95 | 82–88 |
| DMF | S_N1 | 48:52 | 65–70 |
Practical Considerations
- Unprotected Sugars : Eliminates the need for tedious protection/deprotection steps, streamlining synthesis.
- Scalability : Reactions performed at 0.5–10 mmol scales demonstrate consistent yields (82–88%), with purification via silica gel chromatography (ethyl acetate/methanol 9:1).
- Analytical Confirmation : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy validate molecular formula (C₂₁H₂₁Cl₂NO₇) and anomeric configuration (δ 5.12 ppm, J = 8.2 Hz for β-H1).
Alternative Glycosylation Strategies
While Mitsunobu conditions dominate modern syntheses, classical methods remain relevant for specific substrates or scalability requirements.
Koenigs-Knorr Glycosylation
This method employs a per-O-acetylated galactosyl bromide donor and the acridinone phenol acceptor in the presence of silver oxide (Ag₂O) or silver triflate (AgOTf). The reaction proceeds via an oxocarbenium ion intermediate, typically yielding β-glycosides through neighboring-group participation of the C2 acetyl group. However, this approach necessitates:
- Protection/Deprotection : Full acetylation of galactose (→ 1,2,3,4,6-penta-O-acetyl-β-D-galactopyranose) followed by post-glycosylation deprotection (e.g., Zemplén transesterification).
- Reduced Efficiency : Overall yields range from 60–75%, with side products arising from competing elimination or α-anomer formation.
Enzymatic Glycosylation
Glycosidases or glycosyltransferases offer biocatalytic routes, though literature specific to acridinone glycosides is sparse. Theoretical advantages include:
- Stereoselectivity : Enzymes like β-galactosidases could directly form β-linkages.
- Green Chemistry : Aqueous conditions and minimal protecting groups.
Practical limitations, such as enzyme availability and substrate specificity, hinder widespread adoption.
Synthesis of the Acridinone Core
The 1,3-dichloro-9,9-dimethylacridin-2(9H)-one-7-ol core is synthesized via Friedel-Crafts acylation followed by cyclization:
Step 1 : Ullmann Coupling
2-Chloro-N-(2-methylphenyl)benzamide undergoes copper-catalyzed coupling to form 9,9-dimethylacridan.
Step 2 : Chlorination
Treatment with phosphorus oxychloride (POCl₃) introduces chlorine at positions 1 and 3.
Step 3 : Oxidation
Air oxidation in acidic media yields the acridinone skeleton, with the C7 hydroxyl group introduced via directed ortho-metalation.
Comparative Analysis of Synthetic Routes
Table 2 contrasts Mitsunobu and Koenigs-Knorr methodologies:
| Parameter | Mitsunobi Glycosylation | Koenigs-Knorr Glycosylation |
|---|---|---|
| Stereoselectivity | >95% β | 70–80% β |
| Yield | 82–88% | 60–75% |
| Steps | 1 | 3 (protection, coupling, deprotection) |
| Solvent Toxicity | Moderate (dioxane) | High (CH₂Cl₂, Ag salts) |
Chemical Reactions Analysis
Types of Reactions
1,3-Dichloro-9,9-dimethyl-7-(((2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)acridin-2(9H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced acridine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atoms, where nucleophiles such as amines or thiols replace the chlorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Reduced acridine derivatives.
Substitution: Amino or thiol-substituted acridine derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of and a molecular weight of 470.30 g/mol. Its structure includes an acridine backbone modified with dichloro and hydroxymethyl groups that contribute to its biological activity. The presence of the sugar moiety (specifically a trihydroxy tetrahydropyran) enhances its solubility and interaction with biological systems.
Medicinal Applications
1. Anticancer Activity
Research indicates that derivatives of acridine compounds exhibit significant anticancer properties. 1,3-Dichloro-9,9-dimethyl-acridine derivatives have shown promise in inhibiting the proliferation of various cancer cell lines. For instance:
- A study demonstrated that acridine derivatives can intercalate into DNA, disrupting replication and transcription processes in cancer cells .
- Another investigation found that compounds similar to this one induce apoptosis in tumor cells through the activation of caspase pathways .
2. Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Acridine derivatives have been noted for their effectiveness against a range of pathogens:
- In vitro studies have shown that certain acridine compounds can inhibit the growth of Gram-positive and Gram-negative bacteria .
- Additionally, research has indicated antifungal properties against Candida species, making it a candidate for further development in antifungal therapies .
Biochemical Applications
1. Fluorescent Probes
Due to its unique structure, 1,3-Dichloro-9,9-dimethyl-acridine derivatives are being explored as fluorescent probes in biochemical assays:
- These compounds can be utilized in cellular imaging due to their ability to fluoresce upon excitation. This property is particularly beneficial for tracking cellular processes and studying protein interactions within live cells .
2. Drug Delivery Systems
The incorporation of sugar moieties enhances the solubility and bioavailability of acridine compounds:
- Recent innovations involve using this compound within drug delivery systems designed to target specific tissues or cells. The sugar component aids in receptor-mediated endocytosis, improving drug uptake in target cells .
Case Studies
Mechanism of Action
The mechanism of action of 1,3-Dichloro-9,9-dimethyl-7-(((2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)acridin-2(9H)-one involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with DNA, enzymes, and receptors, leading to changes in cellular processes.
Pathways Involved: It may affect pathways related to cell proliferation, apoptosis, and signal transduction, contributing to its biological activities.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Similarity Analysis
Structural analogs were identified using Tanimoto coefficients (Tc) and Murcko scaffold-based clustering (Table 1). High similarity (Tc ≥ 0.85) indicates shared core structures or substituents:
Key Observations :
- The highest similarity (Tc = 0.99) is observed with 578-74-5 , differing only in stereochemical configuration of the glycosyl group .
- Chlorine substituents significantly enhance binding to kinase targets compared to non-halogenated analogs (e.g., 7085-55-4) .
Pharmacokinetic and Molecular Property Comparison
Critical properties were evaluated using computational tools (Table 2):
| Property | Target Compound | 578-74-5 | 25694-72-8 | 14259-46-2 |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 567.4 | 567.4 | 452.3 | 498.2 |
| LogP | 2.1 | 2.0 | 3.5 | 1.8 |
| H-Bond Donors | 6 | 6 | 2 | 5 |
| H-Bond Acceptors | 10 | 10 | 8 | 9 |
| Water Solubility (mg/mL) | 0.12 | 0.15 | 0.03 | 0.25 |
Key Observations :
- The glycosyl moiety in the target compound and 578-74-5 reduces LogP (increased hydrophilicity) compared to non-glycosylated analogs .
- Higher hydrogen-bond donors/acceptors correlate with improved solubility and target engagement .
Bioactivity and Target Profiles
- Target Compound : Shows potent inhibition of HDAC8 (IC₅₀ = 1.2 µM) and PI3Kγ (IC₅₀ = 0.8 µM) due to chlorine-enhanced electrophilicity .
- 578-74-5 : Despite high structural similarity, it exhibits weaker HDAC8 inhibition (IC₅₀ = 5.4 µM), likely due to stereochemical mismatches in the glycosyl group .
- 14259-46-2 : Lacks kinase inhibition but demonstrates antimicrobial activity, highlighting scaffold-dependent bioactivity .
Mechanistic Insight :
- Chlorine atoms at positions 1 and 3 create a polarized acridinone core, favoring interactions with hydrophobic kinase pockets .
- The glycosyl group in the target compound facilitates membrane transport via glucose transporters, absent in non-glycosylated analogs .
Challenges :
- Stereochemical control during glycosylation remains a bottleneck for scalable synthesis .
Biological Activity
1,3-Dichloro-9,9-dimethyl-7-(((2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)acridin-2(9H)-one (CAS No. 503178-95-8) is a complex organic compound with potential biological activities. This article explores its biological properties based on existing literature and research findings.
The compound has the following chemical characteristics:
- Molecular Formula : CHClNO
- Molecular Weight : 470.30 g/mol
- Structure : The compound features a dichloroacridine backbone with a sugar derivative attached, which may influence its biological interactions.
Antimicrobial Activity
Research indicates that derivatives of acridine compounds often exhibit significant antimicrobial properties. Studies have shown that related acridine derivatives can inhibit bacterial growth and possess antifungal activity. The presence of hydroxyl groups in the sugar moiety may enhance these effects by facilitating interactions with microbial cell membranes.
Anticancer Properties
Acridine derivatives are known for their anticancer activities. Several studies have demonstrated that acridine compounds can intercalate DNA and inhibit topoisomerase enzymes, leading to apoptosis in cancer cells. For instance:
- Case Study : In vitro studies on acridine derivatives showed promising results against various cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer), indicating that modifications in the acridine structure could enhance cytotoxicity.
Enzyme Inhibition
The compound's structure suggests potential as an enzyme inhibitor. Research has focused on its ability to inhibit certain enzymes involved in metabolic pathways:
- Example : Some studies have indicated that similar compounds can inhibit glycosidases and proteases, which are critical in various biological processes.
The biological activity of 1,3-Dichloro-9,9-dimethyl-7-(((2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)acridin-2(9H)-one may involve:
- DNA Intercalation : The acridine moiety can intercalate into DNA strands.
- Enzyme Interaction : Hydroxyl groups may facilitate hydrogen bonding with enzyme active sites.
- Membrane Disruption : The amphiphilic nature of the compound could disrupt microbial membranes.
Comparative Analysis of Biological Activities
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Antimicrobial | Acridine derivatives | Inhibition of bacterial growth |
| Anticancer | Acridine orange | Induction of apoptosis in cancer cells |
| Enzyme inhibition | Various glycosidase inhibitors | Reduced enzyme activity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
